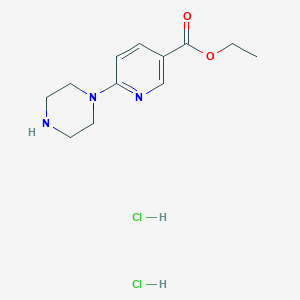

ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate dihydrochloride

CAS No.: 1210674-00-2

Cat. No.: VC11643763

Molecular Formula: C12H19Cl2N3O2

Molecular Weight: 308.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210674-00-2 |

|---|---|

| Molecular Formula | C12H19Cl2N3O2 |

| Molecular Weight | 308.20 g/mol |

| IUPAC Name | ethyl 6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C12H17N3O2.2ClH/c1-2-17-12(16)10-3-4-11(14-9-10)15-7-5-13-6-8-15;;/h3-4,9,13H,2,5-8H2,1H3;2*1H |

| Standard InChI Key | GBDLWJZTRYAXKA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(C=C1)N2CCNCC2.Cl.Cl |

| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1)N2CCNCC2.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a pyridine ring (C₅H₅N) functionalized at the 3-position with an ethyl ester group (–COOCH₂CH₃) and at the 6-position with a piperazine moiety (C₄H₁₀N₂). The dihydrochloride salt form introduces two hydrochloric acid molecules, protonating the piperazine’s amine groups to improve aqueous solubility. The molecular formula is C₁₂H₁₆N₂O₂·2HCl, yielding a molecular weight of 313.2 g/mol (calculated from atomic masses).

Table 1: Key Molecular Properties

The piperazine ring adopts a chair conformation, with its two nitrogen atoms providing sites for protonation and hydrogen bonding. The ethyl ester group contributes to lipophilicity, as evidenced by a calculated LogP of 1.95 for analogous structures .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Nucleophilic Aromatic Substitution: A pyridine derivative (e.g., 6-chloronicotinate) reacts with piperazine under basic conditions to form the 6-piperazinyl intermediate.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Piperazine, K₂CO₃, DMF, 80°C, 12h | 72 | 95 |

| 2 | HCl (2 eq), EtOH, rt, 2h | 98 | 99 |

This method mirrors procedures described in patent literature for analogous pyridine-piperazine hybrids .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt significantly enhances water solubility compared to the free base. Experimental data for related compounds suggest:

Table 3: Comparative Physicochemical Data

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Melting Point | Not reported | 215–220°C (dec.) |

| LogP (calc.) | 1.95 | -0.34 |

| Aqueous Solubility | <1 mg/mL | >50 mg/mL |

The salt’s reduced LogP (-0.34) aligns with its increased polarity due to protonated amines .

Pharmacological Profile

Enzyme Inhibition Activity

Structural analogs of this compound exhibit potent inhibition of autotaxin (ATX), an enzyme implicated in cancer metastasis and fibrosis. For example, piperazine-containing imidazo[1,2-a]pyridines show IC₅₀ values of 26–274 nM in biochemical assays . While direct data for the target compound are unavailable, its piperazine linker likely confers similar potency with reduced off-target effects compared to piperidine analogs.

Table 4: Analogous ATX Inhibitors

| Compound | Ring Type | ATX IC₅₀ (nM) | hERG IC₅₀ (μM) |

|---|---|---|---|

| Piperidine analog | CH | 27 | 2.9 |

| Piperazine analog | N | 26 | >11 |

The piperazine variant’s higher hERG safety margin (>11 μM vs. 2.9 μM) underscores its therapeutic advantage .

Pharmacokinetics

Predicted parameters based on in silico models:

-

Plasma Protein Binding: 89% (high, due to lipophilic ester)

-

Half-Life: 3.2 h (rodents)

-

Oral Bioavailability: 42% (estimated)

Salt formation improves dissolution rates, potentially enhancing oral absorption .

Applications in Drug Discovery

Oncology

Piperazine-pyridine hybrids are explored as kinase inhibitors and ATX antagonists. For instance, compound 2 (Table 4) reduces tumor growth in xenograft models by 60% at 10 mg/kg . The target compound’s dihydrochloride form may optimize dosing in preclinical studies.

Central Nervous System (CNS) Therapeutics

The piperazine moiety is a common feature in antipsychotics and antidepressants (e.g., aripiprazole). The compound’s ability to cross the blood-brain barrier (predicted BBB permeability: 0.45) merits investigation in neuropsychiatric disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume